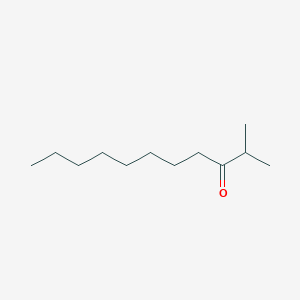

2-Methylundecan-3-one

Description

Contextualization within Ketone Chemistry and Branched Hydrocarbon Derivatives

2-Methylundecan-3-one, with the molecular formula C12H24O, is classified as a ketone. chemsynthesis.com Ketones are a class of organic compounds characterized by a carbonyl group (C=O) where the carbon atom is bonded to two other carbon atoms. wikipedia.org The structure of this compound features a twelve-carbon chain with a methyl group attached to the second carbon and a ketone functional group at the third carbon position. This structure makes it a branched hydrocarbon derivative. acdlabs.comcuni.cz

The presence of the methyl branch influences its physical and chemical properties compared to its straight-chain analogue, undecan-3-one. Branched alkanes, like 2-methylundecane (B1362468), are known to have different boiling points and densities compared to their linear counterparts. ontosight.aievitachem.com The positioning of the carbonyl group and the methyl branch creates a specific molecular architecture that dictates its reactivity and potential applications.

Historical Trajectories and Key Milestones in the Study of this compound

While specific historical milestones for the initial synthesis or discovery of this compound are not extensively documented in readily available literature, the study of ketones and branched hydrocarbons has a rich history. The systematic naming of ketones, established by IUPAC nomenclature, allows for its unambiguous identification based on its structure. wikipedia.org

Research into related compounds provides some context. For instance, the study of 2-methylundecanal, a related aldehyde, dates back to the early 20th century and its synthesis was a key development in fragrance chemistry. wikipedia.org The investigation of branched-chain hydrocarbons and their metabolites, such as the biodegradation of 2-methylundecane by microorganisms, has been a subject of scientific inquiry, highlighting the environmental and biochemical relevance of such structures. asm.org

Contemporary Research Significance and Academic Relevance of this compound

The contemporary research significance of this compound and related branched ketones lies in various fields. These compounds are of interest in the study of volatile organic compounds (VOCs) for applications ranging from environmental analysis to metabolomics. rsc.orgnih.gov For example, related methyl-branched alkanes and ketones have been identified in studies of plant volatiles and in the analysis of decomposition odors. rsc.orgmdpi.com

Furthermore, the synthesis and reactions of ketones are fundamental to organic chemistry. A synthesis for 2-methyl-3-undecanone was reported in the Journal of the American Chemical Society in 1975. chemsynthesis.com The chemical reactivity of the carbonyl group and the adjacent alpha-carbons makes ketones like this compound valuable intermediates in the synthesis of more complex molecules. ebsco.com

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C12H24O |

| Molecular Weight | 184.322 g/mol chemsynthesis.com |

| CAS Number | 6315-95-3 chemsynthesis.com |

| Common Synonyms | Isopropyl-n-octyl-keton, 2-Methyl-undecan-3-on molbase.com |

Structure

3D Structure

Properties

CAS No. |

6315-95-3 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2-methylundecan-3-one |

InChI |

InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

GFUKRKCQQBTCNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation for 2 Methylundecan 3 One

Classical and Retrosynthetic Strategies for 2-Methylundecan-3-one

The design of a synthetic route to a target molecule like this compound often begins with retrosynthetic analysis. This powerful technique involves mentally deconstructing the target molecule into simpler, readily available starting materials through a series of logical bond disconnections that correspond to known and reliable chemical reactions. rsc.orgresearchgate.net

For this compound, two primary retrosynthetic disconnections of the carbon-carbon bonds adjacent to the carbonyl group are most logical. Disconnection 'a' next to the octyl chain suggests a reaction between an octyl nucleophile and an electrophile containing the isobutyryl group. Conversely, disconnection 'b' between the carbonyl carbon and the isopropyl group points to a synthesis involving an isopropyl nucleophile and an octanoyl electrophile. These disconnections guide the selection of specific synthetic methodologies.

Grignard Reagent-Mediated Approaches to Alkyl Ketones

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.org Their reaction with various electrophiles provides several pathways to synthesize ketones like this compound.

One common method involves the reaction of a Grignard reagent with a nitrile. nih.govrsc.orgnih.gov Following disconnection 'a', the synthesis would involve the reaction of octylmagnesium bromide with isobutyronitrile. The nucleophilic octyl group attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt which, upon acidic hydrolysis, yields this compound. nih.govrsc.org Alternatively, following disconnection 'b', propylmagnesium bromide could be reacted with 2-methyloctanenitrile.

Another Grignard-based approach utilizes acyl chlorides as electrophiles. However, the high reactivity of Grignard reagents can lead to a double addition to the acyl chloride, forming a tertiary alcohol as a byproduct. To circumvent this, less reactive organometallic reagents like organocadmium compounds are often used. mdpi.comucl.ac.uk For instance, dioctylcadmium, prepared from octylmagnesium bromide and cadmium chloride, can react with isobutyryl chloride to selectively produce this compound. thieme-connect.comresearchgate.net The lower nucleophilicity of the organocadmium reagent prevents the second addition to the newly formed ketone. mdpi.com

A third pathway involves the reaction of a Grignard reagent with a carboxylic acid. While Grignard reagents are strong bases and will deprotonate the carboxylic acid, the use of two equivalents of an organolithium reagent can lead to the formation of a ketone. acs.orgorganic-chemistry.orgrsc.org The first equivalent deprotonates the acid, and the second adds to the carbonyl group, forming a stable dianionic intermediate that is hydrolyzed to the ketone upon workup. organic-chemistry.org

| Grignard-Based Route | Reactant 1 | Reactant 2 | Key Intermediate |

| From Nitrile | Octylmagnesium bromide | Isobutyronitrile | Imine salt |

| From Acyl Chloride (via Organocadmium) | Dioctylcadmium | Isobutyryl chloride | - |

| From Carboxylic Acid (using Organolithium) | Octyllithium (2 equiv.) | Isobutyric acid | Dianionic tetrahedral intermediate |

Claisen Condensation and Related Carbon-Carbon Bond Formation Methods

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. fiveable.menumberanalytics.comlibretexts.org The product is typically a β-keto ester, which can be subsequently decarboxylated to yield a ketone.

A plausible route to this compound via a Claisen-type reaction would involve a "crossed" Claisen condensation. fiveable.me This would entail the reaction of an ester with α-hydrogens (the nucleophilic donor) with an ester that lacks α-hydrogens (the electrophilic acceptor) to minimize self-condensation products. For the synthesis of our target molecule, one could envision the reaction of ethyl isobutyrate (the donor) with an ester of nonanoic acid, such as ethyl nonanoate (B1231133) (the acceptor), in the presence of a strong base like sodium ethoxide. The resulting β-keto ester would then be hydrolyzed and decarboxylated to afford this compound. The driving force for the reaction is the deprotonation of the newly formed β-keto ester, which requires the donor ester to have at least two α-hydrogens. libretexts.org

Acylation Reactions for Ketone Synthesis

Acylation reactions are a direct method for the synthesis of ketones. Friedel-Crafts acylation is a well-known example, though it is primarily used for aromatic ketones. For aliphatic ketones like this compound, the acylation of organometallic reagents is a more suitable approach.

This can be seen as a variation of the Grignard reactions with acyl chlorides. As mentioned, the use of less reactive organometallic species is crucial for selectivity. Organocadmium reagents, prepared from Grignard reagents, react cleanly with acyl chlorides to give ketones in good yields. thieme-connect.comresearchgate.net For instance, the reaction of isobutyryl chloride with dioctylcadmium would be a viable route.

Another important method is the reaction of organolithium reagents with carboxylic acids, which can be considered an acylation of the organolithium species. acs.orgorganic-chemistry.orgrsc.org This method is advantageous as it starts from readily available carboxylic acids.

Stereoselective Control in the Synthesis of Branched Ketones

The chiral center at the C2 position of this compound introduces the possibility of stereoselective synthesis to obtain a single enantiomer. A powerful method for the asymmetric α-alkylation of ketones is the Enders SAMP/RAMP hydrazone method. wikipedia.orgresearchgate.netresearchgate.netnih.gov

This three-step sequence involves:

Formation of a chiral hydrazone between a ketone (e.g., 3-undecanone) and a chiral auxiliary, either (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP).

Deprotonation of the hydrazone with a strong base like lithium diisopropylamide (LDA) to form a chiral azaenolate. This azaenolate then reacts with an electrophile (in this case, methyl iodide) in a highly diastereoselective manner.

Removal of the chiral auxiliary by ozonolysis or hydrolysis to yield the α-alkylated ketone with high enantiomeric excess. wikipedia.org

By choosing the appropriate chiral auxiliary (SAMP or RAMP), either enantiomer of this compound can be synthesized. researchgate.net

Modern and Catalytic Synthetic Advancements for this compound

Modern synthetic chemistry has seen a surge in the development of catalytic methods, many of which are applicable to ketone synthesis. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions in Ketone Synthesis

Transition metal catalysis has revolutionized the synthesis of ketones. While many methods focus on the synthesis of aryl ketones, several strategies can be adapted for aliphatic ketones like this compound.

Palladium-catalyzed reactions: Palladium catalysts are versatile for forming carbon-carbon bonds. One approach involves the cross-coupling of organoboron compounds (in a Suzuki-Miyaura type reaction) with acyl donors. While traditionally used for aryl ketones, recent developments have expanded the scope to include aliphatic substrates. For example, carboxylic acids can be activated in situ and coupled with organoboronic acids in the presence of a palladium catalyst to yield ketones. rsc.orgthieme-connect.comorganic-chemistry.orgrsc.orgresearchgate.net

Rhodium-catalyzed reactions: Rhodium catalysts have been employed in the synthesis of ketones through various mechanisms. One notable reaction is the hydroacylation of alkenes, where an aldehyde C-H bond is added across a double bond. More recently, rhodium-catalyzed sequential C-C coupling and redox isomerization between allylic alcohols and 1,3-dienes has been developed to produce α,β-unsaturated ketones. nih.govacs.orgacs.org While not directly producing saturated ketones, the resulting unsaturated ketone could be subsequently hydrogenated.

Iron-catalyzed reactions: Iron is an attractive catalyst due to its low cost and low toxicity. Iron-catalyzed cross-coupling reactions of Grignard reagents with acyl chlorides have been shown to be effective for the synthesis of ketones, including branched aliphatic ketones. researchgate.net More recently, iron-catalyzed cross-dehydrogenative coupling reactions have emerged as a powerful tool for C-C bond formation. rsc.orgmdpi.comrsc.org These reactions involve the coupling of two C-H bonds, offering a highly atom-economical route to ketones. For instance, an iron catalyst could potentially mediate the coupling of an appropriate alkane with an acyl source.

| Catalyst | Reaction Type | Potential Substrates for this compound | Key Advantage |

| Palladium | Suzuki-Miyaura Coupling | Octylboronic acid and Isobutyric acid (activated) | High functional group tolerance |

| Rhodium | Sequential Coupling/Isomerization | An appropriate allylic alcohol and diene | Atom economy |

| Iron | Cross-Coupling | Octylmagnesium bromide and Isobutyryl chloride | Low cost and toxicity |

Organocatalytic Strategies for Ketone Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecules. For the synthesis of aliphatic ketones like this compound, several organocatalytic strategies can be envisioned.

One prominent approach involves the use of N-Heterocyclic Carbenes (NHCs) as catalysts. NHC-catalyzed reactions, such as the Stetter and benzoin (B196080) condensations, can form ketones from aliphatic aldehydes. acs.orgsci-hub.se Recently, a significant advancement was the development of a thiazolium-type NHC catalyst with an N-neopentyl group, which facilitates the radical coupling of aliphatic aldehydes with aliphatic carboxylic acid-derived redox-active esters to produce sterically hindered dialkyl ketones. acs.orgasiaresearchnews.com This method is notable for its ability to handle bulky substrates, which was a limitation of previous methods. acs.org

Another strategy is the α-alkylation of ketones using weakly nucleophilic silyl (B83357) enol ethers. semanticscholar.org A photochemical organocatalytic method allows for the α-alkylation of ketones by generating radicals from alkyl halides under visible light irradiation. semanticscholar.org This approach is advantageous due to its mild reaction conditions and tolerance of various functional groups that might not be compatible with traditional anionic-based alkylation strategies. semanticscholar.org For the synthesis of this compound, one could envision the reaction of the silyl enol ether of 2-undecanone (B123061) with methyl iodide under these conditions.

The enantioselective cyanosilylation of aliphatic ketones represents another valuable organocatalytic method. nih.gov Using confined imidodiphosphorimidate (IDPi) organocatalysts, a range of aliphatic ketones can be converted to their corresponding cyanohydrin silyl ethers with high yields and enantioselectivity. nih.gov While this method doesn't directly produce the target ketone, the resulting cyanohydrin is a versatile intermediate that can be further transformed.

Table 1: Comparison of Organocatalytic Strategies for Aliphatic Ketone Synthesis

| Strategy | Catalyst Type | Reactants | Key Advantages | Potential for this compound Synthesis |

| Radical Coupling | N-Heterocyclic Carbene (NHC) | Aliphatic aldehyde, redox-active ester | High functional group tolerance, synthesis of sterically hindered ketones. acs.orgacs.org | Coupling of isobutyraldehyde (B47883) with a nonanoic acid derivative. |

| α-Alkylation | Nucleophilic Organocatalyst (Photochemical) | Silyl enol ether, alkyl halide | Mild conditions, broad substrate scope. semanticscholar.org | Reaction of the silyl enol ether of undecan-3-one with a methyl radical source. |

| Cyanosilylation | Imidodiphosphorimidate (IDPi) | Aliphatic ketone, TMSCN | High enantioselectivity for a broad range of ketones. nih.gov | Asymmetric synthesis of a chiral precursor to this compound. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several of these principles are highly relevant.

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. acs.org For example, a catalytic hydrogenation of an unsaturated precursor to this compound would have a 100% atom economy, whereas a reduction using a stoichiometric reagent like sodium borohydride (B1222165) would have a lower atom economy. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, minimizing waste. acs.org The organocatalytic methods discussed in the previous section are excellent examples of applying this principle to the synthesis of ketones. asiaresearchnews.comsemanticscholar.orgnih.gov

Safer Solvents and Auxiliaries: The choice of solvent can significantly impact the environmental footprint of a synthesis. Green solvents like water or supercritical CO2 are preferred over hazardous organic solvents. pnas.org Solvent-free reaction conditions, such as mechanochemical grinding, also represent a greener alternative. mdpi.com

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. numberanalytics.com Photochemical and electrochemical methods, which can often be run under mild conditions, align well with this principle.

Use of Renewable Feedstocks: Synthesizing this compound from biomass-derived starting materials would be a significant step towards a more sustainable process. numberanalytics.com For instance, fatty acids from plant oils could potentially serve as precursors.

Photochemical or Electrochemical Synthesis Routes

Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic protocols, often proceeding under mild conditions with high selectivity.

Photochemical Synthesis: Light-driven reactions have been developed for the synthesis of aliphatic ketones. One approach combines N-heterocyclic carbene (NHC) catalysis with photoredox catalysis to construct aliphatic ketones from activated carboxylic acids. nih.gov This method showcases the power of merging different catalytic concepts to achieve novel transformations. Another visible-light-promoted method utilizes a photoredox/nickel-catalyzed cross-coupling of imides with trifluoroborates to yield aliphatic ketones at room temperature, demonstrating excellent functional group tolerance. organic-chemistry.org A photochemical organocatalytic strategy for the α-alkylation of ketones has also been reported, where visible light mediates the generation of radicals from alkyl halides. semanticscholar.org

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The synthesis of β-keto carboxylic acids can be achieved through the electrochemical carboxylation of saturated aliphatic ketones using a platinum cathode and a magnesium anode under a CO2 atmosphere. jst.go.jp While this produces a carboxylic acid derivative, it demonstrates the electrochemical activation of ketones. More directly, an electrochemical reductive coupling of alkynes with unactivated aliphatic ketones has been developed to synthesize tertiary alcohols. rsc.orgrsc.org A recent development in electrochemical synthesis is the nickel-catalyzed cross-coupling of alkyl N-acyl imides with alkyl halides, providing a robust method for preparing a wide range of dialkyl ketones under mild conditions. acs.org Mechanistic studies on the electrochemical hydrogenation of aliphatic ketones at platinum electrodes have shown that the process is influenced by the competition between hydrogen and the ketone for adsorption sites on the electrode surface. researchgate.net

Table 2: Modern Photochemical and Electrochemical Ketone Syntheses

| Method | Type | Reactants | Key Features |

| NHC/Photoredox Catalysis | Photochemical | Activated carboxylic acids | Single-electron approach, mild conditions. nih.gov |

| Photoredox/Ni-Catalyzed Coupling | Photochemical | Imides, trifluoroborates | Ambient temperature, broad functional group tolerance. organic-chemistry.org |

| Electrochemical Carboxylation | Electrochemical | Aliphatic ketones, CO2 | Fixation of CO2 at the α-position. jst.go.jp |

| Ni-Catalyzed Electro-Reductive Coupling | Electrochemical | N-Acyl imides, alkyl halides | Simple and robust protocol for dialkyl ketones. acs.org |

Biosynthesis-Inspired Chemical Synthesis of this compound Analogs

Nature provides a rich blueprint for the synthesis of complex molecules, and chemists often draw inspiration from biosynthetic pathways to devise efficient synthetic routes. Very-long-chain fatty acids (VLCFAs) and their derivatives, including ketones, are synthesized in plants and microbes through iterative elongation cycles. nih.gov

The biosynthesis of long-chain alkenes in bacteria like Micrococcus luteus is believed to proceed through long-chain monoketone intermediates. asm.org It is proposed that an enzyme, OleA, which is homologous to β-ketoacyl-ACP synthase III, catalyzes a decarboxylative Claisen condensation of fatty acyl-CoA thioesters to form a diketone, which is then further processed. asm.org This biosynthetic logic can inspire the laboratory synthesis of long-chain ketones.

A biomimetic approach could involve the coupling of fatty acid derivatives. For instance, a strategy for synthesizing high-density biofuels involves a tandem reaction of 5,5-dimethyl-1,3-cyclohexanedione (derived from lignocellulose) with aldehydes. researchgate.net While not directly producing this compound, this demonstrates the use of biomass-derived platform chemicals to build complex carbon skeletons.

The synthesis of long-chain ketones and aldehydes has been achieved through a multi-carbon homologation of aryl ketones via a ligand-promoted cleavage of the Ar-C(O) bond and subsequent cross-coupling with alkenols. researchgate.net This method allows for the reconstruction of the molecular skeleton, providing access to a diverse library of long-chain carbonyl compounds. researchgate.net

Inspired by plant biosynthesis, where VLC-acyl-CoAs are precursors to various aliphatic compounds, a synthetic chemist might devise a route starting from readily available fatty acids. nih.gov For example, a C10 fatty acid could be coupled with a derivative of isobutyric acid to construct the carbon backbone of this compound.

Detailed Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of synthetic transformations is crucial for optimizing reaction conditions and expanding their scope.

Hydroxide-Mediated C-C Bond Cleavage: The cleavage of ketones by hydroxide (B78521) has been studied in detail. Kinetic experiments and DFT calculations on the cleavage of benzyl (B1604629) carbonyl compounds in refluxing xylene with potassium hydroxide indicated a first-order reaction in hydroxide. acs.org The mechanism proceeds through the nucleophilic attack of hydroxide on the ketone, forming a monooxy anion intermediate, which then fragments into a carboxylic acid and a carbanion. acs.org This contrasts with reactions in aqueous media where a dianion pathway is favored. acs.org

N-Heterocyclic Carbene (NHC) Catalysis: In the NHC-catalyzed radical synthesis of dialkyl ketones from aliphatic aldehydes, the catalyst plays a crucial role in controlling the radical reaction. sci-hub.seasiaresearchnews.com The reaction proceeds via the formation of a Brescia intermediate from the NHC and the aldehyde, which then undergoes single-electron transfer to generate an acyl radical. This radical then couples with another radical generated from the redox-active ester. acs.org

Nickel-Catalyzed Electro-Reductive Cross-Coupling: Mechanistic investigations of the nickel-catalyzed electrochemical synthesis of dialkyl ketones from N-acyl imides and alkyl halides have provided significant insights. acs.org Cyclic voltammetry studies and the isolation of catalytic intermediates suggest the involvement of a (bpy)Ni(I) species as a key intermediate. This species reacts with both the alkyl halide and the alkyl N-acyl imide to facilitate the cross-coupling. acs.org

Lanthanide-Catalyzed Hydroboration: The mechanism of ketone hydroboration catalyzed by La[N(SiMe3)2]3 has been investigated through experimental and theoretical studies. rsc.org The reaction is initiated by the coordination of the ketone's carbonyl oxygen to the Lewis acidic lanthanum center. This is followed by an intramolecular ligand-assisted hydroboration of the carbonyl group by the bound pinacolborane (HBpin). rsc.org The higher energetic barrier for ketone hydroboration compared to aldehydes is attributed to increased steric hindrance and lower electrophilicity of the ketone. rsc.org

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Methylundecan 3 One

Nucleophilic Addition Reactions and Subsequent Transformations of the Carbonyl Group

The carbonyl group (C=O) in 2-Methylundecan-3-one is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. This fundamental reactivity allows for the formation of a wide range of derivatives.

Alcohol and Amine Derivatives of this compound

Like other ketones, this compound is expected to react with alcohols and amines. In the presence of an acid catalyst, alcohols will add to the carbonyl carbon to form a hemiacetal. With excess alcohol and removal of water, the reaction proceeds to form a more stable acetal.

Similarly, primary amines (R-NH₂) react to form imines, and secondary amines (R₂NH) yield enamines. The formation of these derivatives involves the initial nucleophilic addition to the carbonyl carbon followed by a dehydration step. The steric hindrance around the carbonyl group, posed by the adjacent methyl and methylene (B1212753) groups, may necessitate slightly more forcing conditions (e.g., elevated temperature, effective water removal) compared to less hindered ketones.

| Reactant | Catalyst/Conditions | Expected Product Class | Specific Product Example |

|---|---|---|---|

| Methanol (B129727) (excess) | Acid (e.g., H₂SO₄), Water Removal | Acetal | 3,3-Dimethoxy-2-methylundecane |

| Ethylene Glycol | Acid (e.g., TsOH), Water Removal | Cyclic Acetal | 2-(Octan-2-yl)-2-methyl-1,3-dioxolane |

| Methylamine (CH₃NH₂) | Mild Acid, Water Removal | Imine | N,2-Dimethylundecan-3-imine |

| Dimethylamine ((CH₃)₂NH) | Mild Acid, Water Removal | Enamine | N,N,2-Trimethylundec-3-en-3-amine and N,N-Dimethyl-2-methylundec-2-en-3-amine (Isomeric Mixture) |

Carbonyl Reduction and Oxidation Pathways

The carbonyl group of this compound can be readily reduced to a secondary alcohol. This is a common and high-yielding transformation. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or the more powerful lithium aluminum hydride (LiAlH₄) would effectively convert the ketone into 2-Methylundecan-3-ol.

Conversely, the oxidation of a simple, non-enolizable ketone like this compound is not a straightforward process and generally requires harsh conditions that cleave carbon-carbon bonds. A theoretical pathway is the Baeyer-Villiger oxidation, which uses a peroxy acid (like m-CPBA) to insert an oxygen atom adjacent to the carbonyl carbon. In the case of this compound, the migratory aptitude rules predict that the larger, more substituted alkyl group (the octyl group) would preferentially migrate, leading to the formation of an ester.

| Transformation | Reagent | Expected Product |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-Methylundecan-3-ol |

| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Octyl 2-methylpropanoate |

Alpha-Substitution Chemistry and Enolate Reactivity of this compound

The protons on the carbon atoms adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form a nucleophilic enolate ion. This compound possesses two distinct alpha-carbons: the methine at C2 and the methylene at C4. This asymmetry allows for the formation of two different enolates, leading to potential regiochemical complexity in alpha-substitution reactions.

Formation of the kinetic enolate is favored by using a strong, sterically hindered base (like Lithium Diisopropylamide, LDA) at low temperatures, which preferentially removes a proton from the less sterically hindered C4 position. The thermodynamic enolate , which is the more stable, more substituted enolate, is favored under conditions that allow for equilibrium, such as using a weaker base (like sodium ethoxide) at higher temperatures, leading to deprotonation at the C2 position.

Alkylation and Acylation at the Alpha-Positions

Once formed, the enolate can act as a nucleophile and attack electrophiles like alkyl halides (alkylation) or acyl chlorides (acylation). The site of this substitution depends on which enolate is generated. Alkylation via the kinetic enolate will yield 4-alkyl-2-methylundecan-3-one, while the thermodynamic pathway will produce a quaternary carbon center, resulting in 2-alkyl-2-methylundecan-3-one.

| Conditions | Enolate Formed | Alkylating Agent | Major Product |

|---|---|---|---|

| LDA, THF, -78°C | Kinetic (at C4) | Methyl Iodide (CH₃I) | 4,2-Dimethylundecan-3-one |

| NaOEt, EtOH, 25°C | Thermodynamic (at C2) | Methyl Iodide (CH₃I) | 2,2-Dimethylundecan-3-one |

| LDA, THF, -78°C | Kinetic (at C4) | Benzyl (B1604629) Bromide (BnBr) | 4-Benzyl-2-methylundecan-3-one |

Halogenation and Other Electrophilic Substitutions

Alpha-halogenation can also be controlled by reaction conditions. Under acidic conditions, the reaction proceeds through the more stable (thermodynamic) enol intermediate, leading to halogenation at the more substituted C2 position. In contrast, base-promoted halogenation occurs via the kinetic enolate, resulting in substitution at the less hindered C4 position. If excess base and halogen are used, polyhalogenation at the C4 position would be expected.

Thermal and Photochemical Decomposition Studies of this compound

The decomposition of ketones can be induced by heat or ultraviolet (UV) light, typically proceeding through radical pathways.

Thermal decomposition of simple aliphatic ketones requires high temperatures (typically >400°C) and is often non-selective, leading to a complex mixture of smaller alkanes and alkenes through various radical fragmentation pathways.

Photochemical decomposition is more predictable and is expected to follow two main pathways known as Norrish reactions.

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of one of the alpha-carbon bonds to the carbonyl group. For this compound, this would lead to two possible fragmentation patterns, generating either an octyl radical and a 2-methylpropanoyl radical, or a sec-butyl radical and a nonanoyl radical.

Norrish Type II Reaction: This is an intramolecular process that is highly probable for this compound due to the presence of an extended octyl chain. It involves the abstraction of a hydrogen atom from the gamma-carbon (C6) by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. This intermediate then cleaves to form a smaller ketone (2-butanone) and an alkene (1-heptene).

| Pathway | Key Intermediate | Major Products |

|---|---|---|

| Norrish Type I (Path A) | Octyl radical + 2-Methylpropanoyl radical | Octane, Propane, CO, etc. |

| Norrish Type I (Path B) | sec-Butyl radical + Nonanoyl radical | Butane, Nonanal, Octane, CO, etc. |

| Norrish Type II | 1,4-Biradical | 2-Butanone + 1-Heptene |

Environmental Degradation Pathways and Metabolites of this compound

The environmental fate of this compound is governed by a combination of abiotic and biotic processes. These pathways determine the persistence and transformation of the compound in various environmental compartments, such as water, soil, and air. The primary degradation mechanisms include transformations driven by light and water, as well as breakdown by microorganisms.

Microbial Degradation of this compound and Related Alkanes/Ketones

Microbial degradation is a primary pathway for the removal of aliphatic ketones and alkanes from the environment. A diverse range of bacteria and fungi possess the enzymatic machinery to break down these compounds, utilizing them as sources of carbon and energy.

The microbial degradation of alkanes, which are structurally related to ketones, typically proceeds through an initial oxidation step. For branched alkanes like 2-methylundecane (B1362468) (the parent alkane of this compound), degradation can be initiated by monooxygenase enzymes. researchgate.netnih.gov This often involves terminal or sub-terminal oxidation.

For methyl ketones, a key metabolic pathway involves Baeyer-Villiger monooxygenases (BVMOs). nih.gov These enzymes catalyze the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This ester can then be hydrolyzed by esterases into an alcohol and a carboxylic acid, which are further metabolized through central metabolic pathways like beta-oxidation. nih.govnih.gov

A study on the degradation of 2-tridecanone (B165437), a close structural analog of this compound, by Pseudomonas multivorans and Pseudomonas aeruginosa identified undecyl acetate (B1210297) as a key intermediate. nih.gov This finding supports a degradation pathway initiated by subterminal oxidation. The proposed pathway involves the conversion of the methyl ketone to an acetate ester, which is then hydrolyzed. nih.govnih.gov

Fungi are also capable of degrading long-chain alkanes and ketones. clarku.edu Some fungi can oxidize alkanes to secondary alcohols, which are then converted to ketones. clarku.edu These ketones can then be further metabolized.

The likely microbial degradation pathway for this compound would involve an initial oxidation, potentially via a Baeyer-Villiger monooxygenase, to form an ester. Subsequent hydrolysis would yield smaller, more readily metabolizable compounds.

Table 2: Potential Metabolites from the Microbial Degradation of this compound and Related Compounds

| Organism Type | Compound/Class | Key Enzymes | Initial Transformation Products | Subsequent Metabolites |

|---|---|---|---|---|

| Bacteria (Pseudomonas sp.) | 2-Tridecanone | Monooxygenase, Esterase | Undecyl acetate | Undecanol, Acetic acid |

| Bacteria | Branched-chain alkanes | Alkane monooxygenase | Secondary alcohols | Corresponding ketones, Fatty acids |

| Yeasts (Candida sp.) | Ketones | Baeyer-Villiger monooxygenase (BVMO), Esterase | Esters (e.g., decyl propanoate from this compound) | Alcohols, Carboxylic acids |

| Fungi | Long-chain alkanes | Monooxygenase | Secondary alcohols, Ketones | Fatty acids |

This table presents likely metabolites based on studies of structurally similar compounds, as specific data for this compound is limited.

Advanced Spectroscopic and Analytical Research on 2 Methylundecan 3 One

High-Resolution NMR Spectroscopy for Mechanistic and Complex Mixture Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of 2-Methylundecan-3-one. It provides detailed information about the chemical environment of each atom, primarily ¹H (proton) and ¹³C (carbon-13), within the molecule. For ketones, characteristic signals for protons on carbons adjacent to the carbonyl group (α-protons) typically appear in the 2.1–2.6 ppm range in ¹H NMR spectra. libretexts.org The carbonyl carbon itself is highly deshielded and appears in the 190–220 ppm region of the ¹³C NMR spectrum. libretexts.org

For this compound, specific chemical shifts can be predicted based on its structure. These predictions are essential for structural verification and analysis in complex mixtures.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|---|

| C1 | CH₃ | ~0.9 | ~14 | Triplet |

| C2-H | CH | ~2.6 | ~45 | Multiplet |

| C2-CH₃ | CH₃ | ~1.1 | ~16 | Doublet |

| C3 | C=O | - | ~213 | - |

| C4 | CH₂ | ~2.4 | ~42 | Triplet |

| C5-C10 | CH₂ | ~1.2-1.6 | ~23-32 | Multiplet |

| C11 | CH₃ | ~0.9 | ~14 | Triplet |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, especially for complex molecules like this compound where signal overlap in 1D spectra can occur. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. libretexts.org For this compound, COSY would show correlations between the C2-H proton and both its adjacent methyl protons (C2-CH₃) and the C4 methylene (B1212753) protons. It would also allow for tracing the connectivity along the entire octyl chain from C4 to C11.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal. nih.gov It would be used to definitively link the predicted ¹H and ¹³C shifts listed in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the protons on the C2-CH₃ group to the carbonyl carbon at C3 and the methine carbon at C2, confirming the placement of the methyl group alpha to the carbonyl.

These multi-dimensional techniques provide a complete picture of the molecular structure, which can then be correlated with its chemical reactivity. For example, the precise electronic environment around the carbonyl group, as detailed by ¹³C chemical shifts, can be linked to its susceptibility to nucleophilic attack. Steric hindrance from the adjacent methyl and octyl groups, confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy) experiments that show through-space correlations, also influences reaction rates and mechanisms. ipb.pt

NMR spectroscopy is an excellent tool for real-time monitoring of chemical reactions to study their kinetics and mechanisms. acs.org Since the intensity of an NMR signal is directly proportional to the number of nuclei, one can follow the progress of a reaction by measuring the signal intensities of reactants and products over time. colostate.edu

For the synthesis of this compound (e.g., via oxidation of 2-methylundecan-3-ol or a Grignard reaction), the reaction can be conducted directly in an NMR tube. By acquiring spectra at regular intervals, a kinetic profile can be generated. This involves monitoring the decrease in signal intensity of the starting materials and the corresponding increase in the characteristic signals of this compound, such as the α-protons at C2 and C4. nih.gov This in-situ analysis provides valuable data for determining reaction order, rate constants, and activation energy, and can help identify transient intermediates that provide insight into the reaction mechanism. acs.org

Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds by ionizing them and measuring their mass-to-charge ratio (m/z). msu.edu For this compound, MS is critical for its detection at trace levels and for identifying its metabolites or degradation products.

The electron ionization (EI) mass spectrum of an aliphatic ketone is characterized by specific fragmentation patterns. libretexts.org The molecular ion (M⁺) peak for this compound would be observed at m/z 184. Key fragmentation pathways include:

α-Cleavage: The bond between the carbonyl carbon and an adjacent carbon breaks. For this compound, this can occur on either side of the carbonyl group, leading to the loss of an ethyl-isopropyl radical or an octyl radical, resulting in acylium ions.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. A hydrogen atom from the γ-carbon is transferred to the carbonyl oxygen, followed by the cleavage of the β-carbon bond, resulting in the elimination of a neutral alkene. For this compound, this would involve the transfer of a hydrogen from C6, leading to the elimination of pent-1-ene and a characteristic fragment ion. A similar rearrangement in the isomer 3-methylundecan-2-one results in a base peak at m/z 72. researchgate.net

Predicted Key Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₂₄O]⁺ | Molecular Ion (M⁺) |

| 155 | [M - C₂H₅]⁺ | α-Cleavage |

| 71 | [C₄H₇O]⁺ | α-Cleavage |

| 86 | [C₅H₁₀O]⁺ | McLafferty Rearrangement |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation |

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. mdpi.com It is the method of choice for analyzing volatile and semi-volatile organic compounds, such as this compound, in complex environmental matrices like water, soil, or air. mdpi.comnih.gov

In ecological research, many ketones serve as semiochemicals (e.g., pheromones). GC-MS is used to detect and quantify these compounds at very low concentrations (parts-per-billion or lower), which is essential for studying chemical communication in insects or other organisms. In environmental monitoring, GC-MS can identify and measure pollutants and their distribution. epa.gov The sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. As each compound elutes, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

When this compound undergoes degradation in the environment (e.g., through oxidation or microbial action), it can form various transformation products. Identifying these unknown products is a significant analytical challenge. High-resolution mass spectrometry (HR-MS), using analyzers like Orbitrap or time-of-flight (TOF), is crucial for this task. creative-proteomics.com

Unlike standard MS, HR-MS measures the m/z ratio of ions with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments. springernature.com For example, if a degradation product of this compound is detected, HR-MS can provide its exact mass, which can be used to calculate a unique molecular formula (e.g., CₓHᵧO₂), thereby distinguishing it from other compounds that might have the same nominal mass. This information is a critical first step in elucidating the structure of unknown metabolites and understanding degradation pathways.

Vibrational Spectroscopy (IR, Raman) for Conformational and Intermolecular Interaction Studies

For this compound, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the C=O stretching vibration, which for aliphatic ketones typically appears around 1715 cm⁻¹. libretexts.orgspectroscopyonline.com The exact position of this band is sensitive to the local molecular environment. Intermolecular interactions, such as hydrogen bonding to the carbonyl oxygen in a protic solvent, would cause this peak to shift to a lower frequency (wavenumber).

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman spectra compared to IR, the C-C and C-H stretching and bending modes of the long alkyl chain are often strong and well-resolved. nih.gov

Characteristic Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Technique | Expected Intensity |

|---|---|---|---|

| 2850-3000 | C-H Stretch (alkyl) | IR & Raman | Strong |

| ~1715 | C=O Stretch | IR | Very Strong |

| ~1715 | C=O Stretch | Raman | Weak-Medium |

| 1450-1470 | CH₂ Scissoring/Bending | IR & Raman | Medium |

| 1375 | CH₃ Bending | IR & Raman | Medium |

| 1100-1230 | C-C-C Stretch (around C=O) | IR | Medium-Strong |

The long octyl chain of this compound can exist in various conformations due to rotation around the C-C single bonds. The two primary conformers are the lower-energy trans (anti-periplanar) and higher-energy gauche arrangements. Vibrational spectroscopy is particularly useful for studying this conformational isomerism. nih.gov Specific vibrational modes, especially in the 1000-1400 cm⁻¹ "fingerprint" region, are sensitive to the conformational state of the alkyl chain. By analyzing the relative intensities of peaks associated with trans versus gauche conformers, often with the aid of computational chemistry, it is possible to study the conformational landscape of the molecule and how it changes with temperature or solvent environment. acs.org This provides insight into the molecule's flexibility and the intermolecular packing forces in condensed phases.

Chromatographic Method Development for Complex Biological and Environmental Matrices

The detection and quantification of specific organic compounds like this compound in complex biological and environmental samples present significant analytical challenges. The matrix, which can range from blood plasma and adipose tissue to soil and air, contains a multitude of interfering compounds that can obscure the analyte of interest. Effective chromatographic method development is therefore essential to isolate and accurately measure the target compound. This involves optimizing sample preparation to remove matrix components and developing highly selective and sensitive separation techniques. researchgate.netnih.gov

Analyzing a ketone such as this compound in biological matrices like plasma or tissue requires a robust analytical method capable of handling high-fat content and a wide range of endogenous molecules. nih.govresearchgate.net Ultra-High Performance Liquid Chromatography (UHPLC), particularly when coupled with tandem mass spectrometry (MS/MS), provides the necessary sensitivity and selectivity for such demanding applications. uva.esresearchgate.net The development of a UHPLC-MS/MS method for a moderately non-polar compound like this compound would involve addressing several key challenges, including efficient extraction from the matrix and achieving chromatographic separation from isomeric and isobaric interferences.

Sample preparation is a critical first step. For fatty matrices, a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach followed by a cleanup step, such as Enhanced Matrix Removal (EMR)—lipid cleanup, can effectively remove a significant percentage of co-extractive materials like lipids. nih.gov For plasma samples, techniques like protein precipitation or liquid-liquid extraction are commonly employed to remove proteins and other interferences before injection. researchgate.netunich.it

The chromatographic separation itself would be optimized by selecting an appropriate stationary phase and mobile phase gradient. A C18 reversed-phase column is a common choice for compounds of moderate polarity. uva.es The use of sub-2 µm particle sizes in UHPLC columns allows for higher separation efficiency and faster analysis times compared to traditional HPLC. researchgate.net A gradient elution, typically using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives to improve peak shape and ionization efficiency, would be developed to ensure the retention and sharp elution of this compound. uva.esresearchgate.net

Table 1: Illustrative UHPLC-MS/MS Parameters for Analysis in a Biological Matrix

| Parameter | Setting |

|---|---|

| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS/MS) |

| Column | Reversed-Phase C18 (e.g., 1.7 µm particle size, 2.1 x 100 mm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection | Selected Reaction Monitoring (SRM) |

When this compound is part of a complex mixture of volatile organic compounds (VOCs), as is common in environmental air samples or biological odor profiles (e.g., the scent of decomposition), one-dimensional gas chromatography (GC) often provides insufficient resolving power. chemistry-matters.complos.org Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that offers significantly increased peak capacity and structured chromatograms, making it ideal for analyzing such complex volatile samples. researchgate.netresearchgate.net

The GCxGC system uses two columns with different stationary phase selectivities (e.g., non-polar followed by polar) connected by a modulator. copernicus.org The modulator traps small portions of the effluent from the first column and reinjects them as sharp pulses onto the second, fast-separating column. researchgate.net This process creates a two-dimensional separation plane where compounds are separated based on volatility in the first dimension and polarity in the second dimension. copernicus.org This structured separation allows compounds of the same chemical class (e.g., ketones, alcohols, esters) to group together in the 2D chromatogram, which aids in their identification. chemistry-matters.com

For the analysis of volatile profiles from environmental or biological matrices, sample introduction is often performed using headspace solid-phase microextraction (HS-SPME). fmach.itmdpi.com This technique extracts and concentrates VOCs from the sample headspace onto a coated fiber, which is then desorbed into the GC inlet. mdpi.com Coupling GCxGC with a time-of-flight mass spectrometer (TOFMS) is particularly advantageous, as the high data acquisition speed of the TOFMS is necessary to capture the very narrow peaks (often <100 ms) generated in the second dimension, providing high-quality mass spectra for confident compound identification. plos.orgembrapa.br This approach has been successfully used to identify hundreds of VOCs in complex samples, such as those released during carcass decomposition, which include various ketones. plos.org

Table 2: Typical GCxGC-TOFMS Parameters for Volatile Profile Analysis

| Parameter | Setting |

|---|---|

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) |

| Fiber Coating | DVB/CAR/PDMS |

| 1st Dimension Column | Non-polar (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) |

| 2nd Dimension Column | Polar (e.g., Rtx-WAX, 1.5 m x 0.15 mm x 0.15 µm) |

| Modulation Period | 4-6 seconds |

| Carrier Gas | Helium |

| Oven Program | 40°C (1 min hold), ramp at 5°C/min to 240°C (5 min hold) |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) |

| Acquisition Rate | 100-200 spectra/s |

Chemometric and Data Science Approaches in Analytical Research of this compound

The vast and complex datasets generated by modern analytical instruments, especially GCxGC-TOFMS, are often too large to be interpreted manually. taylorfrancis.com A single GCxGC chromatogram can contain thousands of peaks, each with an associated mass spectrum. chemistry-matters.com Chemometric and data science methods are therefore essential tools for extracting meaningful chemical information from this data, allowing for sample classification, biomarker discovery, and the identification of significant compounds like this compound within a complex volatile background. fmach.ittaylorfrancis.com

Chemometrics applies mathematical and statistical methods to analyze chemical data. taylorfrancis.com A common unsupervised approach used in the analysis of volatile profiles is Principal Component Analysis (PCA). mdpi.com PCA is a dimensionality reduction technique that can visualize the relationships between different samples based on their entire chromatographic profile. Samples with similar volatile compositions will cluster together in a PCA scores plot, which can be used to differentiate between sample groups (e.g., different melon breeding lines based on their aroma compounds). mdpi.com By examining the corresponding loadings plot, analysts can identify the specific compounds (which could include this compound) that are most responsible for the observed separation between groups.

More advanced data science and machine learning approaches are also being applied. nih.gov Supervised learning models, such as logistic regression or random forests, can be trained to build predictive models that classify samples or identify the presence of certain conditions based on analytical data. nih.gov For instance, a model could be developed to identify elevated levels of ketone bodies in biological samples by learning the patterns in continuous monitoring data, demonstrating the potential to create early warning systems for metabolic conditions. nih.gov These data-driven approaches are crucial for moving beyond simple compound identification to a deeper understanding of the chemical systems being studied.

Theoretical and Computational Chemistry of 2 Methylundecan 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemistry, offering a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. unipd.itfu-berlin.de These methods are broadly categorized into Density Functional Theory (DFT), ab initio, and semi-empirical approaches, each providing a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods due to its favorable balance of computational cost and accuracy. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. researchgate.net

For 2-Methylundecan-3-one, DFT calculations are instrumental in determining its ground-state geometry. The process involves an optimization algorithm that systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. This yields precise predictions of bond lengths, bond angles, and dihedral angles. A study employing a common functional, such as B3LYP with a 6-311++G(d,p) basis set, would provide a detailed three-dimensional structure. nih.gov

Beyond geometry, DFT is used to calculate the molecule's energetics. This includes the total electronic energy, enthalpy of formation, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length | C3=O12 | 1.21 Å |

| Bond Length | C2-C3 | 1.52 Å |

| Bond Length | C3-C4 | 1.53 Å |

| Bond Angle | C2-C3-C4 | 116.5° |

| Bond Angle | O12=C3-C4 | 121.8° |

| Dihedral Angle | C1-C2-C3-O12 | -145.0° |

Table 2: Example Energetic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | 0.5 eV |

| HOMO-LUMO Gap | 7.3 eV |

| Enthalpy of Formation | -450.2 kJ/mol |

| Dipole Moment | 2.75 D |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), offer a systematic path toward chemical accuracy but are computationally demanding.

In contrast, semi-empirical methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) are significantly faster than ab initio or DFT methods, making them suitable for very large molecules, though with a corresponding decrease in accuracy. uni-muenchen.deuomustansiriyah.edu.iqucsb.edu

For this compound, these methods can be used to calculate a range of electronic properties. Ab initio calculations would provide highly accurate values for ionization potential and electron affinity. Semi-empirical methods offer a rapid means to estimate properties like dipole moment and partial atomic charges across the molecule.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. Quantum chemical calculations are powerful tools for locating and characterizing these fleeting structures. researchgate.net By modeling the potential energy surface, researchers can map the entire reaction pathway from reactants to products.

For this compound, a potential reaction of interest is the nucleophilic addition to its carbonyl group. Computational methods like DFT can be used to model the approach of a nucleophile. The process involves calculating the energy at various points along the reaction coordinate to locate the transition state structure. From the energy difference between the reactants and the transition state, the activation energy (ΔE‡) can be determined, which is crucial for predicting the reaction rate. mdpi.com Analysis of the transition state's vibrational frequencies confirms its identity; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular behavior on a timescale from picoseconds to microseconds. mdpi.com

The long, flexible alkyl chain of this compound can adopt a vast number of conformations. MD simulations are ideally suited to explore this conformational landscape. mdpi.comnih.gov By simulating the molecule's movements, one can identify the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical properties and interactions.

Furthermore, MD simulations can explicitly model the effect of the environment, such as a solvent. Simulating this compound in a box of water molecules, for example, would reveal how the polar ketone group interacts with water via hydrogen bonding and how the nonpolar alkyl chain is subject to hydrophobic effects. rsc.org This provides detailed insight into its solubility and behavior in different chemical environments. mdpi.com

Table 3: Hypothetical Results from Conformational Analysis of this compound via MD Simulation

| Conformer | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kJ/mol) | Population (%) |

| A (Extended) | ~180° (anti) | 0.0 | 65% |

| B (Gauche 1) | ~60° (gauche+) | 3.8 | 15% |

| C (Gauche 2) | ~-60° (gauche-) | 3.8 | 15% |

| D (Folded) | Variable | >10.0 | <5% |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Excluding Human/Clinical Efficacy)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physical properties. mdpi.com These models are built by first calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or physicochemical features of the molecules.

For this compound, a wide array of descriptors can be calculated. These include:

Topological descriptors: Based on the 2D graph of the molecule, such as the Wiener index or molecular connectivity indices.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area and volume.

Electronic descriptors: Calculated using quantum chemistry, such as dipole moment, partial atomic charges, and HOMO/LUMO energies.

Once calculated, these descriptors can be used to build a mathematical model (e.g., using multiple linear regression or machine learning) that predicts a specific property, such as boiling point, viscosity, or partition coefficient. A QSPR model developed from a large dataset of ketones could be used to accurately predict these properties for this compound.

Machine Learning and Artificial Intelligence in Predicting this compound Properties or Synthesis Outcomes

Machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry by learning from vast amounts of chemical data to make rapid and accurate predictions. mit.eduarxiv.org Unlike traditional physics-based models, ML models can identify complex, non-linear relationships between molecular structure and properties. nih.govchemrxiv.org

ML models, particularly graph neural networks, can learn directly from the molecular structure of this compound to predict its properties. researchgate.net For instance, a model trained on thousands of known compounds could predict its boiling point, melting point, or even its nuclear magnetic resonance (NMR) spectrum with high accuracy. nih.gov

AI is also being applied to predict the outcomes of chemical reactions and to plan synthetic routes. researchgate.net An AI system trained on a massive database of chemical reactions could predict the likely yield of a reaction used to synthesize this compound. nih.gov Furthermore, retrosynthesis AI tools can propose a complete, step-by-step synthesis pathway for the molecule, starting from simple, commercially available precursors. mit.eduoptimlpse.co.uknih.gov

Table 4: Example of ML-Predicted vs. Experimental Properties for this compound

| Property | ML Predicted Value | Experimental Value |

| Boiling Point | 243.5 °C | 244 °C |

| Refractive Index | 1.435 | 1.436 |

| Density | 0.828 g/cm³ | 0.830 g/cm³ |

Natural Occurrence, Biosynthesis, and Ecological Roles of 2 Methylundecan 3 One

Natural Occurrence in Biological Systems (Excluding Human Metabolism/Physiology)

While direct identification of 2-Methylundecan-3-one is limited in scientific literature, the occurrence of structurally similar methyl ketones in various organisms provides a strong basis for its potential natural presence. These compounds are typically found as volatile secondary metabolites in plants, microbial fermentation products, and as crucial signaling molecules in insect communication.

Identification in Plant Volatiles and Secondary Metabolites

Plants produce a vast array of volatile organic compounds that serve in defense, pollination, and other ecological interactions. Among these are methyl ketones, though the straight-chain variants are more commonly reported than their branched-chain counterparts. For instance, high levels of 2-undecanone (B123061) and 2-tridecanone (B165437) are synthesized in the glandular trichomes of wild tomato species, such as Solanum habrochaites, where they act as potent insecticides. While this compound has not been specifically isolated from plant tissues, the related branched-chain aldehyde, 2-methylundecanal, has been identified in the essential oil of kumquat peel, indicating that the enzymatic machinery to produce such branched structures exists in the plant kingdom. chemicalbook.com Furthermore, the corresponding alkane, 2-methylundecane (B1362468), has been reported in ginger (Zingiber officinale), suggesting that precursors for branched-chain volatiles are synthesized by some plants. nih.gov

Presence in Microbial Fermentation Products and Metabolomes

Microorganisms, including bacteria and fungi, are prolific producers of volatile organic compounds (mVOCs), which play roles in microbial communication and interaction with other organisms. frontiersin.org The metabolomes of many microbes are rich in straight-chain methyl ketones. For example, various bacterial species are known to emit a profile of volatiles that includes 2-heptanone, 2-nonanone, 2-undecanone, and 2-tridecanone. nih.govuni-rostock.de Specific strains, such as Staphylococcus pasteuri, have been shown to produce 2-undecanone and other ketones which exhibit antifungal properties. nih.gov

The production of these compounds often occurs during fermentation and is linked to the metabolism of fatty acids. swesiaq.se Although the natural production of this compound by microbes has not been explicitly documented, the widespread ability of microorganisms to synthesize methyl ketones from fatty acid precursors suggests that its formation is plausible in species that utilize branched-chain fatty acid precursors.

Roles in Insect Pheromones and Chemical Communication

Insects utilize a sophisticated language of chemical signals, known as semiochemicals, for a wide range of behaviors including mating, aggregation, alarm, and marking trails. plantprotection.plwikipedia.orgumn.edusuterra.com Methyl ketones, including branched-chain variants, are known components of these chemical signals.

While a specific role for this compound has not been identified, the closely related compound 3-Methyldecan-2-one serves as an attractant pheromone for the fungus-growing ant, Apterostigma dentigerum. pherobase.com This demonstrates the use of branched-chain methyl ketones in insect chemical communication systems. The structural specificity of insect olfactory receptors means that even slight variations in the carbon chain or the position of the methyl group can elicit different behavioral responses, highlighting the importance of such molecules in maintaining species-specific communication channels.

Table 1: Examples of Methyl Ketones and Related Compounds in Biological Systems This table is interactive. You can sort and filter the data.

| Compound Name | Biological Source | Class of Organism | Observed Role/Context |

|---|---|---|---|

| 2-Undecanone | Solanum habrochaites (Wild Tomato) | Plant | Insecticidal defense |

| 2-Tridecanone | Solanum habrochaites (Wild Tomato) | Plant | Insecticidal defense |

| 2-Methylundecanal | Kumquat Peel Oil | Plant | Volatile flavor/aroma component chemicalbook.com |

| 2-Undecanone | Staphylococcus species | Bacterium | Microbial volatile (MVOC) nih.gov |

| 2-Nonanone | Various Bacteria & Fungi | Microbe | Microbial volatile (MVOC) nih.gov |

| 3-Methyldecan-2-one | Apterostigma dentigerum (Ant) | Insect | Attractant Pheromone pherobase.com |

Elucidation of Biosynthetic Pathways and Enzymatic Mechanisms

The biosynthesis of methyl ketones is intrinsically linked to fatty acid metabolism. The formation of a branched-chain ketone like this compound requires the integration of precursors from branched-chain amino acid catabolism into the fatty acid synthesis machinery, followed by a specialized two-step enzymatic conversion.

Fatty Acid Metabolism and Branched-Chain Amino Acid Precursors

The carbon skeleton of this compound originates from the de novo synthesis of a branched-chain fatty acid. This process begins with a unique "starter" unit derived from the catabolism of a branched-chain amino acid (BCAA). nih.govnih.govresearchgate.net

For this compound, the precursor amino acid is isoleucine . The catabolism of isoleucine proceeds through several steps:

Transamination: Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvaleric acid, by a branched-chain aminotransferase (BCAT). youtube.com

Oxidative Decarboxylation: This α-keto acid is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield 2-methylbutyryl-CoA. youtube.com

This 2-methylbutyryl-CoA molecule serves as the primer for the fatty acid synthase (FAS) complex. The FAS machinery then catalyzes the sequential addition of four two-carbon units from malonyl-CoA. This chain elongation process results in the formation of a 12-carbon branched-chain acyl group attached to an Acyl Carrier Protein (ACP): 2-methyl-3-ketoundecanoyl-ACP . This molecule is the direct precursor for the final enzymatic steps.

Characterization of Key Enzymes Involved in Methylketone Formation

The conversion of the 2-methyl-3-ketoundecanoyl-ACP intermediate into this compound is accomplished by a two-enzyme pathway, as characterized in wild tomato for the synthesis of straight-chain methyl ketones. oup.comnih.govresearchgate.netnih.gov

Thioesterase Activity (Methylketone Synthase 2): The first enzyme, homologous to Methylketone Synthase 2 (MKS2), is a specialized thioesterase. It hydrolyzes the thioester bond linking the 2-methyl-3-ketoundecanoyl chain to the ACP. This releases a free β-keto acid: 2-methyl-3-ketoundecanoic acid . oup.comresearchgate.net

Decarboxylase Activity (Methylketone Synthase 1): The second enzyme, homologous to Methylketone Synthase 1 (MKS1), belongs to the α/β-hydrolase superfamily. It catalyzes the decarboxylation of the unstable 2-methyl-3-ketoundecanoic acid, removing a molecule of carbon dioxide (CO₂) and yielding the final product, This compound . oup.comresearchgate.net In some biological systems, this decarboxylation step may also occur spontaneously to some extent due to the inherent instability of β-keto acids. nih.gov

Table 2: Key Molecules in the Biosynthesis of this compound This table is interactive. You can sort and filter the data.

| Molecule Name | Abbreviation | Role in Pathway | Precursor(s) |

|---|---|---|---|

| Isoleucine | Ile | Initial Precursor | - |

| α-Keto-β-methylvaleric acid | - | Intermediate | Isoleucine |

| 2-Methylbutyryl-CoA | - | Starter Unit for FAS | α-Keto-β-methylvaleric acid |

| Malonyl-CoA | - | Elongation Unit for FAS | Acetyl-CoA |

| 2-Methyl-3-ketoundecanoyl-ACP | - | FAS Product / MKS2 Substrate | 2-Methylbutyryl-CoA, Malonyl-CoA |

| 2-Methyl-3-ketoundecanoic acid | - | Intermediate / MKS1 Substrate | 2-Methyl-3-ketoundecanoyl-ACP |

| This compound | - | Final Product | 2-Methyl-3-ketoundecanoic acid |

Ecological Significance and Chemoecological Interactions

The specific ecological roles and chemoecological interactions of this compound have not been documented in published scientific research. The study of chemical ecology often uncovers intricate relationships between organisms, mediated by chemical cues. These semiochemicals can act as pheromones (communicating within a species), allomones (benefiting the emitter but not the receiver), kairomones (benefiting the receiver but not the emitter), or synomones (benefiting both emitter and receiver). wikipedia.orgentomologa.ru Without specific studies, the classification of this compound into any of these categories remains speculative.

There is currently no scientific evidence to suggest that this compound contributes to olfactory cues or signaling in any organism. Olfactory cues are crucial for a wide range of behaviors in the animal kingdom, including mate selection, foraging, and predator avoidance. nih.govnih.gov Many volatile organic compounds, including other ketones, are known to act as such signals. nih.govnih.govnih.gov However, the specific role, if any, of this compound in chemical communication has not been investigated or reported.

The interaction of this compound with microorganisms in natural environments is an area that remains to be explored. Microorganisms, including bacteria and fungi, produce and respond to a diverse array of volatile organic compounds that can have antibiotic or signaling functions. frontiersin.orgswesiaq.seuni-rostock.de Some methyl ketones are known to possess antimicrobial properties. nih.gov Despite this, there are no available studies that have examined the effect of this compound on microbial communities or its potential role as a microbial volatile organic compound (MVOC).

Advanced Applications and Industrial Relevance of 2 Methylundecan 3 One in Chemical Sciences

Role as a Chemical Intermediate in Complex Organic Synthesis

2-Methylundecan-3-one, an aliphatic ketone, serves as a versatile chemical intermediate in the synthesis of more complex organic molecules. Ketones are widely recognized as crucial building blocks in organic synthesis due to the reactivity of the carbonyl group. scribd.comresearchgate.netnih.gov This functional group allows for a variety of chemical transformations, making ketones like this compound valuable precursors in multi-step synthetic pathways. researchgate.netscripps.edu

The synthesis of insect pheromones, which are often long-chain unsaturated alcohols, acetates, aldehydes, or ketones, frequently involves the use of ketone intermediates. nih.govalfa-chemistry.com The carbon skeleton of this compound can be strategically modified through reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions to construct the intricate structures of specific pheromones. nih.govnih.gov For instance, the synthesis of certain lepidopteran sex pheromones involves the oxidation of a secondary alcohol to a ketone, which is then further elaborated to the final pheromone structure. nih.gov The presence of a methyl branch in this compound also offers a point of chirality that can be crucial for the biological activity of the target molecule.

Furthermore, ketones are fundamental in various classic organic reactions that are staples in the synthesis of complex molecules. Reactions such as the Wittig reaction, Grignard reactions, and aldol (B89426) condensations can be employed to extend the carbon chain or introduce new functional groups to the this compound backbone. nih.govmasterorganicchemistry.com The Robinson annulation, a key method for forming six-membered rings in the synthesis of steroids and other natural products, utilizes a ketone as a starting material. wikipedia.org This highlights the potential for this compound to be a precursor in the synthesis of a diverse array of complex organic structures.

Table 1: Selected Synthetic Transformations of Ketones

| Reaction Name | Reagents/Conditions | Product Type |

|---|---|---|

| Wittig Reaction | Ylide (e.g., Ph3P=CHR) | Alkene |

| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary Alcohol |

| Aldol Condensation | Base or Acid catalyst | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Reduction | Reducing agent (e.g., NaBH4, LiAlH4) | Secondary Alcohol |

Applications in Specialty Chemical Manufacturing and Materials Science (e.g., as a monomer, additive, or precursor, not related to human contact/consumption)

While specific data on this compound in materials science is limited, the properties of aliphatic ketones suggest several potential applications in specialty chemical manufacturing and materials science. Ketones are utilized as solvents, chemical intermediates, and building blocks for polymers. chemicalsafetyfacts.orgiloencyclopaedia.org

In the realm of specialty chemicals, ketones can serve as precursors to a variety of other chemical functionalities. For example, the Baeyer-Villiger oxidation of a ketone yields an ester, which can be a valuable intermediate for other specialty chemicals. The reactivity of the carbonyl group also allows for the synthesis of various derivatives that may have applications as plasticizers, lubricants, or corrosion inhibitors.

In materials science, aliphatic ketones can be incorporated into polymer structures. Polyketones are a class of thermoplastics produced by the copolymerization of olefins with carbon monoxide. wikipedia.org These polymers exhibit high melting points, good solvent resistance, and favorable mechanical properties. wikipedia.orgfindoutaboutplastics.com While this compound itself is not a monomer for traditional polyketones, its derivatives could potentially be used to modify the properties of existing polymers or to create novel polymer architectures. The incorporation of a long aliphatic chain with a methyl branch could influence properties such as flexibility, impact resistance, and crystallinity of the resulting material. cambridge.org

Moreover, ketones can be used in the formulation of coatings, adhesives, and inks. chemicals.co.uk Methyl ethyl ketone (MEK) and methyl isobutyl ketone (MIBK) are common industrial solvents used in these applications. chemicalsafetyfacts.orgchemicals.co.ukacs.org The solvent properties of this compound, with its long alkyl chain, would likely make it a good solvent for nonpolar resins and polymers, potentially finding use in specialized coating or adhesive formulations where low volatility is desired.

Table 2: Potential Applications of Aliphatic Ketones in Specialty Chemicals and Materials Science

| Application Area | Potential Role of this compound |

|---|---|

| Polymer Synthesis | As a comonomer or a precursor to a functional monomer to modify polymer properties. |